N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups, coupled with a dimethylaminopropyl chain and a 1,3-dimethylpyrazole carboxamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. This compound belongs to a class of heterocyclic derivatives known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S.ClH/c1-13-8-9-16(27-6)17-18(13)28-20(21-17)25(11-7-10-23(3)4)19(26)15-12-14(2)22-24(15)5;/h8-9,12H,7,10-11H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZINTITODTKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=NN3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dimethylamino group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
Molecular Formula
The molecular formula for this compound is CHNOS, indicating a complex structure that contributes to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. The thiazole moiety has been shown to enhance cytotoxicity against various cancer cell lines. For instance:
- IC Values : Studies have reported IC values in the low micromolar range for compounds containing thiazole rings against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, which is detrimental to cancer cells .
- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. For instance, studies on related thiazole compounds have shown potential benefits in models of neurodegeneration, possibly through anti-inflammatory actions and modulation of neurotransmitter systems .
Study 1: Anticancer Efficacy
In a study examining the effects of a structurally similar compound on A549 cells, researchers found that treatment led to significant reductions in cell viability with an IC of 15 µM. The study emphasized the role of the benzo[d]thiazole group in enhancing cytotoxicity .
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of thiazole derivatives. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, suggesting a potential application in treating neurodegenerative diseases .
Comparative Analysis
| Compound Name | IC (µM) | Primary Activity | Cell Line |
|---|---|---|---|
| Compound A | 15 | Anticancer | A549 |
| Compound B | 20 | Neuroprotective | SH-SY5Y |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a benzothiazole-pyrazole carboxamide backbone with analogs but differs in substituent patterns:
- Benzothiazole Substituents: The 7-methyl group (target) contrasts with the 7-chloro substituent in the closely related analog, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride . Chlorine’s electron-withdrawing nature increases polarity and may reduce lipophilicity compared to the methyl group, which is electron-donating and enhances lipid solubility. The 4-methoxy group is conserved in both compounds, suggesting its role in hydrogen bonding or metabolic stability.
- Pyrazole and Side Chain Variations: The dimethylaminopropyl chain in the target compound is analogous to intermediates in (e.g., compounds 3a–3p), which feature aryl or halogenated pyrazole substituents. For example, 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) lacks the benzothiazole moiety but shares the pyrazole carboxamide core, emphasizing the importance of heterocyclic diversity in activity .
Physicochemical Properties
Key comparisons include:
*Estimated using fragment-based methods.
†Calculated based on formula.
‡Predicted using QSAR models from , where larger datasets improve reliability .
- Melting Points : compounds with chloro substituents (e.g., 3b, 3e) exhibit higher melting points (171–174°C) than methyl/fluoro analogs, suggesting stronger intermolecular forces (e.g., halogen bonding) .
- Solubility : The hydrochloride salt in the target compound and analog enhances water solubility compared to neutral pyrazole derivatives in .
Research Findings and Implications
- The methyl group in the target compound may favor membrane permeability.
- ADMET Considerations : highlights the importance of diverse datasets in predicting log P and solubility. The target compound’s lower predicted log P (~2.8) compared to chloro analogs (~3.1) suggests improved aqueous solubility, critical for oral bioavailability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including alkylation and condensation. For example:
- Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in DMF using K₂CO₃ as a base at room temperature to form key intermediates .
- Step 2 : Subsequent coupling with substituted benzo[d]thiazol-2-amine derivatives under controlled conditions.
- Characterization : Intermediates are validated via NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm structural integrity .
Q. Key Reaction Conditions :
| Reagent | Solvent | Temperature | Catalyst/Base | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | RT | None | |
| Chloroacetyl chloride | Dioxane | 20–25°C | Triethylamine |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and dimethylamino groups) .
- IR Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated Stability Studies : Conducted at 40°C/75% RH over 6 months to monitor degradation via HPLC.
- pH Stability : Tested in buffers (pH 1–10) to identify hydrolysis-prone functional groups (e.g., carboxamide) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to detect photodegradation products .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and purity?
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Case Study : A Central Composite Design (CCD) for similar compounds identified optimal conditions: 60°C, DMF as solvent, and 1.2 eq. K₂CO₃, improving yield from 45% to 78% .
- Statistical Analysis : Response surface models (e.g., ANOVA) quantify variable interactions and predict optimal parameters .
Q. How to resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time).
- Methodological Fixes :
- Standardize assays using validated cell lines (e.g., HEK293 vs. HeLa).
- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .
- Use positive controls (e.g., known kinase inhibitors) to calibrate activity .
Q. What computational strategies predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR), highlighting hydrogen bonds with methoxy groups and hydrophobic interactions with benzo[d]thiazole .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-ligand complexes .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at pyrazole-5-carboxamide) for activity .
Q. How to improve solubility and bioavailability without compromising activity?
Q. What in vitro models validate mechanism of action (MoA) for oncology applications?
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, A549) with dose-response curves .
- Western Blotting : Confirm downregulation of oncogenic proteins (e.g., p-ERK, Bcl-2) post-treatment .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
